2-Amino-4-fluoro-5-iodobenzoic acid
Overview
Description
2-Amino-4-fluoro-5-iodobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is described, which shares the halogenated benzoic acid structure with the compound of interest .
Synthesis Analysis
The synthesis of related compounds such as 2-fluoro-6-iodobenzoic acid involves starting with an amino-fluorobenzoic acid, protecting the carboxyl group, introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This method could potentially be adapted for the synthesis of 2-amino-4-fluoro-5-iodobenzoic acid by altering the position of the halogen substituents.
Molecular Structure Analysis
While the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid is not directly analyzed, studies on similar compounds like 2-amino-5-bromobenzoic acid provide insights into the conformational stability and vibrational analysis through experimental techniques and computational methods such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid.
Chemical Reactions Analysis
The papers discuss the reactivity of amines and amino acids with various reagents. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is investigated, which could be relevant to understanding the reactivity of the amino group in 2-amino-4-fluoro-5-iodobenzoic acid . Additionally, the fluorometric assay of amino acids and amines using NBD-F in high-performance liquid chromatography is described, which could be applicable to the analysis of the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds have been studied using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the thermodynamic functions have been calculated at different levels of theory . These methods could be used to analyze the physical and chemical properties of 2-amino-4-fluoro-5-iodobenzoic acid. Additionally, the fluorescence quenching of 2-aminobenzimidazole derivatives by hydrogen peroxide could provide insights into the fluorescence properties of the compound of interest .
Scientific Research Applications
Application 1: Precursor for Electron Transfer Dissociation (ETD) Reagents
- Scientific Field : Mass Spectrometry
- Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” is used as a precursor molecule to generate ETD reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) .
Application 2: Synthesis of 3, 6-Disubstituted 2-Pyridinecarboxamide (GK Activators)
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” is used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide, which are known as GK activators .
Application 3: Preparation of Quinolonic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” may be used in the preparation of quinolonic acid derivatives .
Application 3: Preparation of Quinolonic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-Amino-4-fluoro-5-iodobenzoic acid” may be used in the preparation of quinolonic acid derivatives .
Application 4: Polarizing Films for Liquid Crystal Display (LCD) Chemicals
Future Directions
properties
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-5-iodobenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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